(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone

Overview

Description

Molecular Structure Analysis

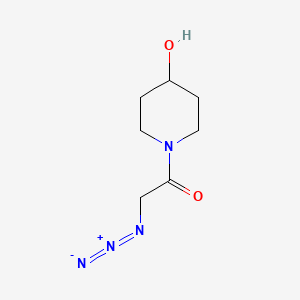

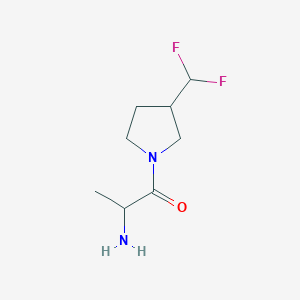

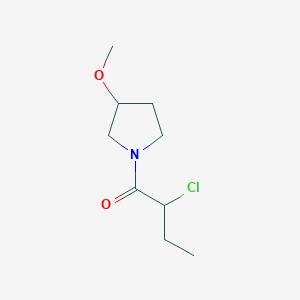

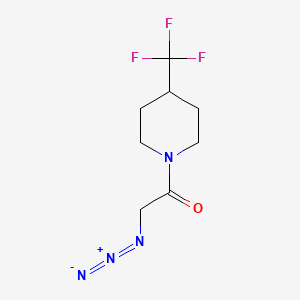

The molecular structure of “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone” can be represented by the SMILES string: CN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperidine ring and an azetidine ring, both of which are common structures in medicinal chemistry.Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone,” are crucial in the design and synthesis of new pharmaceuticals. They serve as key building blocks in the construction of drugs due to their versatility and presence in many pharmacologically active compounds . The piperidine moiety, in particular, is a common feature in over twenty classes of pharmaceuticals, including alkaloids .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are extensive. They have been incorporated into the development of potential drugs, with a focus on their biological evaluation and the discovery of new therapeutic agents . This includes exploring their efficacy in treating various diseases and understanding their mechanism of action within biological systems.

Antibacterial Agents

Recent research has explored the synthesis of novel piperidine-related compounds, like benzoxazole derivatives, which have shown antibacterial activity . These studies are crucial in the ongoing battle against antibiotic-resistant bacteria, providing a pathway for the development of new antibacterial drugs.

Cancer Research

Piperidine derivatives have been investigated for their effects against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have been synthesized and tested for their cytotoxicity, with modifications to the piperidine ring influencing the overall effectiveness against cancerous cells .

Alzheimer’s Disease Treatment

Compounds containing the piperidine nucleus have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer’s disease. This highlights the potential of piperidine derivatives in the development of neuroprotective drugs .

Analgesic and Anticonvulsant Drugs

The structural flexibility of piperidine derivatives allows them to be used in the creation of analgesic and anticonvulsant medications. Their ability to bind to specific receptors in the nervous system can be harnessed to alleviate pain and control seizures, making them valuable in the field of neuropharmacology .

Future Directions

The future directions for research on “(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. These compounds could potentially be developed into novel drugs with various therapeutic applications .

Mechanism of Action

Mode of Action

Piperidine derivatives often interact with their targets through the nitrogen atom in the piperidine ring, which can form hydrogen bonds with biological targets .

Biochemical Pathways

Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Piperidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds without being too polar .

Result of Action

Piperidine derivatives can have a wide range of effects depending on their specific targets .

Action Environment

Like all drugs, the action of piperidine derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

(3-methoxyazetidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-14-9-6-12(7-9)10(13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQKOIOJGSLOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)